molecular formula C12H20INO3 B13889162 1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Katalognummer: B13889162
Molekulargewicht: 353.20 g/mol
InChI-Schlüssel: BKUZZEHYANFHFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-iodo-5-oxa-8-azaspiro[35]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an iodine atom, an oxa-bridge, and an azaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the iodine atom via an iodination reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

While the industrial production of this compound is not widely documented, it is likely that similar synthetic routes are scaled up using optimized reaction conditions. This may involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: The spirocyclic core can participate in further cyclization reactions, leading to more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific structural features.

Wirkmechanismus

The mechanism of action of tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
  • Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for further functionalization. Its spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H20INO3

Molekulargewicht

353.20 g/mol

IUPAC-Name

tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-4-5-16-12(8-14)6-9(13)7-12/h9H,4-8H2,1-3H3

InChI-Schlüssel

BKUZZEHYANFHFW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.